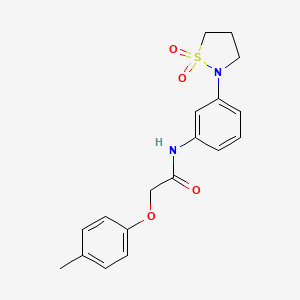

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(p-tolyloxy)acetamide

Description

N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2-(p-tolyloxy)acetamide is a heterocyclic acetamide derivative characterized by three key structural features:

Acetamide backbone: Provides hydrogen-bonding capacity and structural flexibility.

p-Tolyloxy group: A para-methyl-substituted phenoxy moiety that enhances lipophilicity and may influence receptor binding.

1,1-Dioxidoisothiazolidin-2-yl group: A five-membered sulfone-containing ring (isothiazolidine dioxide) conferring polarity and electronic effects.

Properties

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(4-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-14-6-8-17(9-7-14)24-13-18(21)19-15-4-2-5-16(12-15)20-10-3-11-25(20,22)23/h2,4-9,12H,3,10-11,13H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLRGNXPCULFCOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(p-tolyloxy)acetamide typically involves multiple steps:

Formation of the Isothiazolidinone Ring: The isothiazolidinone ring can be synthesized by reacting a suitable thiol with an amine in the presence of an oxidizing agent to form the sulfone group.

Attachment of the Phenyl Ring: The phenyl ring is introduced through a nucleophilic aromatic substitution reaction, where the isothiazolidinone intermediate reacts with a halogenated benzene derivative.

Formation of the Acetamide Moiety: The acetamide group is formed by reacting the phenyl-isothiazolidinone intermediate with an acylating agent, such as acetic anhydride or acetyl chloride.

Introduction of the p-Tolyloxy Group: The final step involves the etherification of the acetamide intermediate with p-cresol in the presence of a base, such as potassium carbonate, to form the p-tolyloxy group.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the isothiazolidinone ring, potentially forming sulfoxides or sulfones.

Reduction: Reduction reactions may target the sulfone group, converting it back to a sulfide or thiol.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogenated compounds, nucleophiles like amines or alcohols.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Thiols, sulfides.

Substitution Products: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

Catalysis: The compound’s unique structure may make it a candidate for use as a ligand in catalytic reactions.

Material Science:

Biology and Medicine

Drug Development: The compound could be explored for its potential as a pharmaceutical agent, particularly if it exhibits biological activity such as antimicrobial or anticancer properties.

Biochemical Research: Used as a probe to study biochemical pathways involving sulfur-containing compounds.

Industry

Polymer Chemistry: Potential use in the synthesis of polymers with unique properties.

Agriculture: Possible applications as a pesticide or herbicide, pending further research.

Mechanism of Action

The mechanism by which N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(p-tolyloxy)acetamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, inhibiting or activating biochemical pathways. The isothiazolidinone ring and sulfone group could play crucial roles in binding to molecular targets, while the aromatic rings might facilitate interactions with hydrophobic regions of proteins or cell membranes.

Comparison with Similar Compounds

N-(2-Ethylphenyl)-2-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)acetamide ()

- Structural Similarities : Both compounds feature an acetamide core linked to a sulfone-containing heterocycle.

- Key Differences: The benzothiazole trioxide in ’s compound is bicyclic and aromatic, whereas the target compound’s isothiazolidine dioxide is monocyclic and saturated. The saturated isothiazolidine ring in the target compound may enhance conformational flexibility compared to the rigid benzothiazole system.

- Implications :

N-Substituted Isoindole-1,3-dione Derivatives ()

- Structural Similarities : Both incorporate electron-withdrawing groups (sulfones in the target compound vs. phthalimide carbonyls in isoindole derivatives).

- Key Differences :

- Isoindole-1,3-diones lack sulfur atoms but share the ability to participate in π-stacking interactions.

Functional Analogues with Acetamide Moieties

N-(1,3-Thiazol-2-yl)acetamide Derivatives ()

N-(Substituted) Thioacetamide Quinazolinones ()

- Structural Similarities : Acetamide linkage to nitrogen-containing heterocycles.

- Key Differences: Quinazolinones () feature fused bicyclic systems with thioether bonds, while the target compound has a monocyclic sulfone.

- Implications: The sulfone group in the target compound may confer distinct electronic effects, altering interactions with enzymatic active sites compared to quinazolinones .

Physicochemical Properties

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(p-tolyloxy)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a dioxidoisothiazolidine moiety, which is known for its diverse biological activities. The presence of the phenyl and p-tolyloxy groups may enhance its interaction with biological targets.

Research indicates that compounds containing isothiazolidine structures often exhibit inhibitory effects on various enzymes and receptors. For instance, derivatives of isothiazolidine have been shown to inhibit 15-lipoxygenase, an enzyme implicated in inflammatory processes and cancer progression .

Anticancer Activity

A study evaluated similar compounds for their cytotoxic effects on cancer cell lines. The results demonstrated that this compound could potentially inhibit cancer cell proliferation, particularly in breast and prostate cancer models. The compound's efficacy was attributed to its ability to modulate signaling pathways related to cell survival and apoptosis .

Insecticidal Properties

Another area of interest is the compound's potential as an insecticide. Similar compounds have been evaluated for their larvicidal activity against Aedes aegypti, the vector for several viral diseases. The structural features of this compound suggest it may exhibit similar properties, although specific data on this compound is limited .

Case Studies

| Study | Findings |

|---|---|

| Anticancer Evaluation | Demonstrated cytotoxicity against breast and prostate cancer cell lines with IC50 values indicating significant potency. |

| Insecticidal Activity | Related compounds showed effective larvicidal activity with LC50 values under 30 μM against Aedes aegypti larvae. |

Research Findings

In a recent investigation into the biological properties of related thiazolidine derivatives, it was noted that modifications in the alkoxy group significantly influenced the biological activity. The presence of electron-donating groups enhanced the interaction with target enzymes, suggesting a structure-activity relationship that could be leveraged in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.